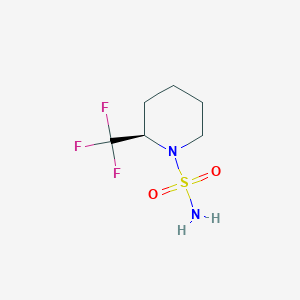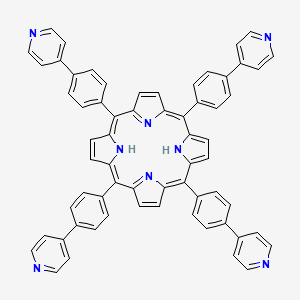
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four pyridine-substituted phenyl groups attached to the porphyrin core, making it a versatile ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine typically involves the condensation of pyridine-substituted benzaldehydes with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar condensation reactions, optimized for yield and purity. The use of automated synthesis and purification systems could enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin anions.
Substitution: The pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrin anions.
Substitution: Substituted porphyrins with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in catalysis, gas storage, and separation processes .
Biology and Medicine: In biological research, this compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .
Industry: The compound’s role in the removal of heavy metals from aqueous solutions is significant. It forms complexes with metals like lead and copper, facilitating their extraction from contaminated water .
Mécanisme D'action
The mechanism by which 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine exerts its effects involves its ability to coordinate with metal ions. The pyridine groups act as ligands, binding to metal centers and forming stable complexes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Tetraphenylporphyrin: Lacks the pyridine substituents, making it less versatile in coordination chemistry.
5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin: Contains carboxyl groups instead of pyridine, affecting its solubility and reactivity.
5,10,15,20-Tetrakis-(4-methoxyphenyl)-porphyrin: Features methoxy groups, altering its electronic properties.
Uniqueness: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine stands out due to its pyridine substituents, which enhance its ability to form stable metal complexes and participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring strong and selective metal coordination .
Propriétés
Formule moléculaire |
C64H42N8 |
|---|---|
Poids moléculaire |
923.1 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-pyridin-4-ylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H42N8/c1-9-49(10-2-41(1)45-25-33-65-34-26-45)61-53-17-19-55(69-53)62(50-11-3-42(4-12-50)46-27-35-66-36-28-46)57-21-23-59(71-57)64(52-15-7-44(8-16-52)48-31-39-68-40-32-48)60-24-22-58(72-60)63(56-20-18-54(61)70-56)51-13-5-43(6-14-51)47-29-37-67-38-30-47/h1-40,69,72H |
Clé InChI |
OMTCROJFTVVBGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=NC=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C=C5)C1=CC=C(C=C1)C1=CC=NC=C1)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


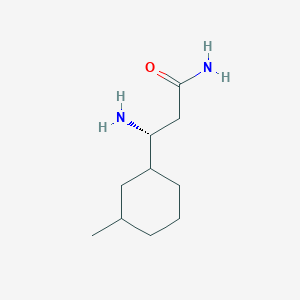


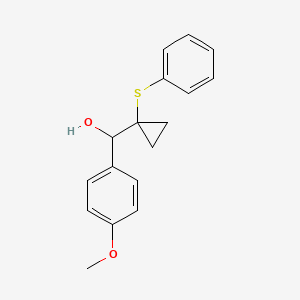

![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

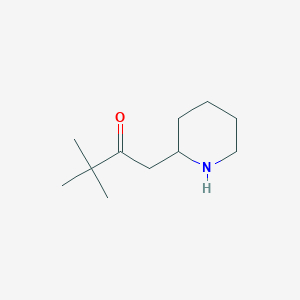
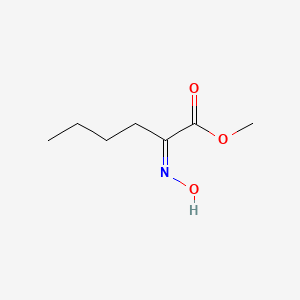
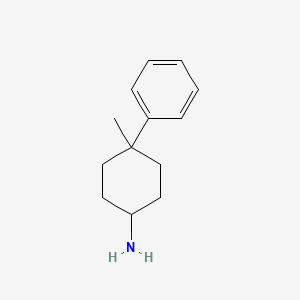

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
